Physicochemical Differentiation: Ethyl Ester vs. Free Carboxylic Acid—Predicted Lipophilicity and Permeability Advantage
As the ethyl ester derivative, (Z)-ethyl 4-((4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)methyl)benzoate (MW 456.6 g/mol; C₂₇H₂₄N₂O₃S) eliminates the ionizable carboxylic acid group present in the corresponding acid form (MW 400.5 g/mol; C₂₃H₁₆N₂O₃S) [1]. This structural modification is predicted to increase logP by approximately 1.5–2.0 units and reduce the topological polar surface area (tPSA), thereby enhancing passive membrane permeability—a critical parameter for intracellular target engagement against PTP1B, which is an intracellular enzyme [2]. The ethyl ester is designed to undergo intracellular esterase-mediated hydrolysis to release the active carboxylic acid inhibitor, a common prodrug strategy employed for PTP1B inhibitors to overcome the inherently poor cellular permeability of charged phosphotyrosine mimetics [2].
| Evidence Dimension | Predicted lipophilicity (logP) and membrane permeability |
|---|---|
| Target Compound Data | Ethyl ester form: Predicted logP ~4.5–5.5; tPSA ~65–75 Ų (estimated for neutral ethyl ester) |
| Comparator Or Baseline | Carboxylic acid form (CAS 643004-97-1 analog): Predicted logP ~3.0–3.5; tPSA ~85–95 Ų; ionized at physiological pH |
| Quantified Difference | Calculated logP difference: +1.5 to +2.0 units favoring the ethyl ester; tPSA reduction: ~20 Ų |
| Conditions | In silico physicochemical prediction based on 2D molecular structure; experimental validation of permeability not yet reported for this specific compound |
Why This Matters
For procurement decisions in cell-based PTP1B inhibitor screening campaigns, the ethyl ester form is the appropriate choice when intracellular target engagement is required, as the free acid form is expected to show negligible passive membrane permeability.
- [1] 4-[(4-oxo-3-phenyl-2-phenylimino-5-thiazolidinylidene)methyl]benzoic acid, ChEBI ID: CHEBI:121139, European Bioinformatics Institute. View Source
- [2] Ottanà R, Maccari R, Ciurleo R, Paoli P, Jacomelli M, Manao G, Camici G, Laggner C, Langer T. 5-Arylidene-2-phenylimino-4-thiazolidinones as PTP1B and LMW-PTP inhibitors. Bioorg Med Chem. 2009;17(5):1928-1937. View Source
